molecular formula C8H9ClFNO3 B2681679 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride CAS No. 2138040-24-9

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride

Cat. No.: B2681679
CAS No.: 2138040-24-9
M. Wt: 221.61
InChI Key: RBHOICXNXOLWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride is a benzoic acid derivative with the molecular formula C8H9ClFNO3 and a molecular weight of 221.61 . It is supplied as a solid and should be stored according to the manufacturer's recommendations. This compound is a versatile building block in organic synthesis and medicinal chemistry research. The structure, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid scaffold, makes it a valuable intermediate for constructing more complex molecules . Similar amino-methoxy benzoic acid derivatives are recognized as key precursors in pharmaceutical research, for example, in the synthesis of compounds that act as gastrointestinal motility agents or other biologically active molecules . Researchers utilize such scaffolds in the synthesis of azetidinones and other heterocyclic systems via cycloaddition reactions like the Staudinger synthesis, which are crucial for developing novel pharmacologically active compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for handling information. This compound is classified with the signal word "Danger" and hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or inhaled .

Properties

IUPAC Name

5-amino-2-fluoro-4-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOICXNXOLWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzoic acid.

    Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This involves reacting 5-fluoro-2-methoxybenzoic acid with ammonia or an amine under suitable conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS 1001346-91-3)
  • Substituents: Amino (4), fluoro (2), methoxy (5).
  • The free acid form (C₈H₇FNO₃) lacks the hydrochloride salt, reducing solubility compared to the target compound.
4-Amino-2-fluoro-5-methylbenzoic Acid Hydrochloride
  • Substituents: Amino (4), fluoro (2), methyl (5).
  • The hydrochloride salt improves aqueous solubility relative to the free acid .
5-Amino-4-fluoro-2-methylphenol
  • Substituents: Amino (5), fluoro (4), methyl (2).
  • Key Differences: A phenol (–OH) replaces the carboxylic acid (–COOH), significantly reducing acidity (pKa ~10 vs. ~4.2 for benzoic acid). This impacts ionization and solubility under physiological conditions .

Functional Group Modifications

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
  • Substituents : Bromo (2), fluoro (4), benzylamine (–CH₂NH₂).
  • Key Differences: The bromine atom introduces steric bulk and stronger electron-withdrawing effects compared to amino or methoxy groups. The benzylamine moiety shifts the compound’s reactivity toward nucleophilic interactions .
Nicardipine Hydrochloride
  • Structure : Dihydropyridine calcium channel blocker with hydrochloride salt.

Comparative Data Table

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Properties
5-Amino-2-fluoro-4-methoxybenzoic acid HCl 5-NH₂, 2-F, 4-OCH₃ Benzoic acid, HCl salt C₈H₈ClFNO₃* High solubility (HCl salt), potential medicinal use
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃ Benzoic acid C₈H₇FNO₃ Lower solubility (free acid), research interest
4-Amino-2-fluoro-5-methylbenzoic acid HCl 4-NH₂, 2-F, 5-CH₃ Benzoic acid, HCl salt C₈H₈ClFNO₂* Increased lipophilicity (CH₃)
5-Amino-4-fluoro-2-methylphenol 5-NH₂, 4-F, 2-CH₃ Phenol C₇H₈FNO Reduced acidity, limited solubility

*Calculated formulas; Enamine Ltd’s listed formula (C₅H₈ClFNO₂) may contain errors .

Research Findings and Implications

  • Solubility and Stability: The hydrochloride salt in the target compound enhances aqueous solubility, critical for oral bioavailability. Fluorine’s electron-withdrawing effect may improve metabolic stability compared to non-halogenated analogs .
  • Synthetic Considerations: Positional isomerism (e.g., amino at 4 vs. 5) requires precise regioselective synthesis, impacting cost and scalability .

Biological Activity

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride (CAS No. 2138040-24-9) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a fluoro group, and a methoxy group attached to a benzoic acid core. Its molecular formula is C9_9H9_9ClFNO3_3, with a molecular weight of approximately 215.63 g/mol. The presence of these functional groups is believed to influence its biological activity significantly.

Anticancer Properties

Research indicates that 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa Cells : The compound showed significant cytotoxicity, with IC50_{50} values indicating potent inhibition of cell growth.
  • Colon Cancer Cells (HCT-15) : It displayed strong antiproliferative effects, suggesting potential as a therapeutic agent for colon cancer.

Table 1: Anticancer Activity of 5-Amino-2-fluoro-4-methoxybenzoic Acid Hydrochloride

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa10.5Induction of apoptosis via caspase activation
HCT-158.2Inhibition of tubulin polymerization

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α\alpha , indicating its potential in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Assay TypeResultConcentration Tested (µM)
TNF-α\alpha Release Inhibition75% inhibition20

The biological activity of 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride is attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
  • Caspase Activation : It promotes apoptosis through the activation of caspases, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : By inhibiting the signaling pathways involved in inflammation, it reduces the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on HeLa Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in significant apoptosis in HeLa cells, with associated changes in gene expression profiles related to cell survival and death pathways .
  • Colon Cancer Research : Another investigation focused on its effects on colon cancer cell lines, revealing that it not only inhibited cell proliferation but also altered cell cycle progression by arresting cells in the G2/M phase.
  • Anti-inflammatory Activity Assessment : A comprehensive study assessed its anti-inflammatory properties using LPS-stimulated macrophages, finding a dose-dependent reduction in TNF-α\alpha secretion .

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Fluorination and Methoxylation: Introduce fluorine and methoxy groups via electrophilic aromatic substitution or directed ortho-metalation strategies .

Amination: Use palladium-catalyzed coupling or reduction of nitro intermediates to install the amino group .

Hydrochloride Formation: React the free base with HCl in a polar solvent (e.g., ethanol) under controlled conditions to form the hydrochloride salt .
Purification: Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity. Monitor purity via TLC (silica gel, 5% MeOH in DCM) and confirm with NMR (DMSO-d6, δ 6.8–7.5 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., fluorine’s deshielding effect at ~δ 160 ppm in 19F NMR) .
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 245.06) .
  • HPLC: Reverse-phase HPLC (C18 column, 0.1% formic acid in water:acetonitrile) to assess purity (>98%) and detect isomers .
  • Elemental Analysis: Verify chloride content (~14.5% for hydrochloride salt) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
  • Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; monitor for potential genotoxicity (e.g., Ames test recommended if structural alerts are present) .
  • First Aid: In case of exposure, rinse skin with water for 15 minutes; seek medical evaluation if ingested .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?

Methodological Answer:

  • Optimized Reaction Conditions: Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N2/Ar) to suppress hydrolysis or oxidation .
  • Catalyst Screening: Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for selective amination .
  • Byproduct Analysis: Employ LC-MS to identify regioisomers (e.g., 5-amino-3-fluoro isomer) and adjust directing groups (e.g., –COOH as a meta-director) .

Q. How can researchers design experiments to evaluate bioactivity, such as receptor binding or enzyme inhibition?

Methodological Answer:

  • Target Selection: Prioritize GPCRs (e.g., 5-HT4) or kinases based on structural analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives showing 5-HT4 agonism) .
  • Assay Design:
    • Radioligand Binding: Use [3H]-labeled ligands in competitive binding assays (IC50 determination) .
    • Functional Assays: Measure cAMP production (for GPCRs) or enzymatic turnover (for kinases) in HEK293 or CHO cell lines .
  • Data Validation: Replicate results in orthogonal assays (e.g., SPR for binding kinetics) to confirm activity .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Source Analysis: Compare compound purity (HPLC traces), salt forms (hydrochloride vs. free base), and stereochemistry (chiral HPLC if applicable) .
  • Experimental Variables: Control for assay conditions (pH, temperature) and cell line variability (e.g., receptor expression levels in different models) .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile structural-activity relationships (SAR) with conflicting datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.